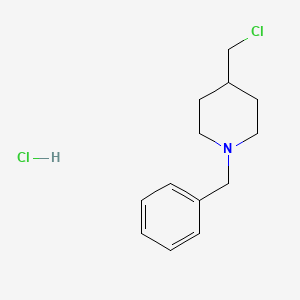

1-Benzyl-4-(chloromethyl)piperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(chloromethyl)piperidine hydrochloride is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. It has been utilized in the creation of a range of compounds, including those with potential anti-acetylcholinesterase (anti-AChE) activity, which is significant in the context of treating conditions like Alzheimer's disease . The compound's structure allows for further functionalization, making it a valuable building block in medicinal chemistry.

Synthesis Analysis

The synthesis of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride has been described as a straightforward process, which has been applied to generate potential pharmaceuticals . The compound has been used as a starting material for the synthesis of various derivatives, including those with antimicrobial properties against pathogens affecting tomato plants . Additionally, it has been employed in the creation of novel piperidine derivatives with potent anti-AChE activity, indicating its importance in the development of antidementia agents .

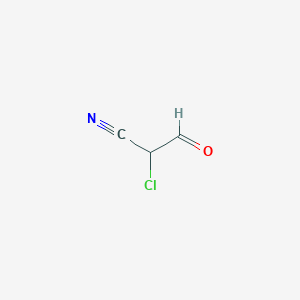

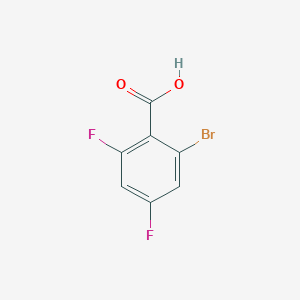

Molecular Structure Analysis

The molecular structure of derivatives of 1-Benzyl-4-(chloromethyl)piperidine has been characterized using spectroscopic techniques and confirmed by X-ray crystallographic studies . These studies have revealed details such as the chair conformation of the piperidine ring and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

1-Benzyl-4-(chloromethyl)piperidine hydrochloride undergoes various chemical reactions, enabling the synthesis of a wide array of derivatives. For instance, it can react with purines in a basic medium to yield N-benzylpiperidine and N-benzylpyrrolidine derivatives . The nature of substitutions on the benzyl ring and other moieties significantly influences the biological activity of the synthesized compounds, as seen in the structure-activity relationship studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride and its derivatives are influenced by their molecular structures. The crystallographic data provide insights into the compound's solid-state properties, such as the conformation of the piperidine ring and the geometry around sulfur atoms in sulfonyl derivatives . These properties are essential for understanding the compound's stability, solubility, and reactivity, which are important parameters in drug design and synthesis .

Scientific Research Applications

Synthesis and Pharmacological Potential

Synthetic Applications

1-Benzyl-4-(chloromethyl)piperidine hydrochloride has been recognized for its utility in synthesizing a wide range of pharmacologically interesting compounds. Rodríguez-Franco and Fernández-Bachiller (2002) describe its first synthesis, highlighting its application in generating N-benzylpiperidine and N-benzylpyrrolidine derivatives through reactions with purines. This process underscores the compound's versatility as a precursor in the development of molecules with potential therapeutic benefits (Rodríguez-Franco & Fernández-Bachiller, 2002).

Pharmacological Interest

Beyond its synthetic utility, the research delves into the exploration of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride derivatives for their binding affinities and selectivities towards central nervous system receptors. Tacke et al. (2003) synthesized sila-analogues of σ ligands based on this backbone, revealing the potential for creating compounds with selective receptor activities, which could contribute to the development of new therapeutic agents (Tacke et al., 2003).

Antiviral and Antagonistic Properties

HIV-1 Entry Inhibitors

Dong et al. (2012) demonstrated the application of 1,4-disubstituted piperidine/piperazine derivatives, synthesized using 1-Benzyl-4-(chloromethyl)piperidine hydrochloride, as potent inhibitors against HIV-1 Bal (R5) infection. This showcases the compound's role in the creation of new antiviral therapies, with certain derivatives exhibiting significant potency and improved pharmacokinetic profiles compared to existing treatments (Dong et al., 2012).

properties

IUPAC Name |

1-benzyl-4-(chloromethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN.ClH/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13;/h1-5,12H,6-11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDJPTGBAQJTQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCl)CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497818 |

Source

|

| Record name | 1-Benzyl-4-(chloromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(chloromethyl)piperidine hydrochloride | |

CAS RN |

67686-03-7 |

Source

|

| Record name | 67686-03-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-4-(chloromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B1338413.png)

![(R)-2-[(tert-Butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetaldehyde](/img/structure/B1338424.png)